![molecular formula C9H7Br2FO2 B1409841 Methyl 2,4-dibromo-3-fluorophenylacetate CAS No. 1803830-07-0](/img/structure/B1409841.png)
Methyl 2,4-dibromo-3-fluorophenylacetate
Overview
Description
Methyl 2,4-dibromo-3-fluorophenylacetate, also known as MBFPA, is a synthetic compound that has been used in the scientific and medical research fields for a variety of purposes. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a tool in the study of enzyme-substrate interactions. MBFPA has also been used in the development of pharmaceuticals, as a potential therapeutic agent, and as a model for drug design.
Mechanism of Action
Methyl 2,4-dibromo-3-fluorophenylacetate acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
Methyl 2,4-dibromo-3-fluorophenylacetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes, to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-tumor properties. In animal studies, it has been shown to reduce inflammation, to reduce blood pressure, and to reduce the risk of certain types of cancer.
Advantages and Limitations for Lab Experiments
Methyl 2,4-dibromo-3-fluorophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is easy to synthesize, and it is highly soluble in water and organic solvents. However, it has some limitations. It is toxic in large doses, it is unstable in the presence of light, and it can react with other compounds in the reaction mixture.
Future Directions
The potential future directions for research involving methyl 2,4-dibromo-3-fluorophenylacetate are numerous. Further research could focus on developing more effective methods of synthesis, exploring the potential therapeutic applications of the compound, and investigating its potential as an anticancer agent. Additionally, further research could focus on the development of more effective inhibitors of enzymes, the development of more effective methods of synthesizing polymers, and the development of more effective methods of studying enzyme-substrate interactions.
Scientific Research Applications
Methyl 2,4-dibromo-3-fluorophenylacetate has been used in a variety of scientific and medical research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a tool in the study of enzyme-substrate interactions. It has also been used in the development of pharmaceuticals, as a potential therapeutic agent, and as a model for drug design.
properties
IUPAC Name |
methyl 2-(2,4-dibromo-3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTUXOQRHMIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dibromo-3-fluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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